N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide
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Description
N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as PIPPA, and its chemical structure is C21H32N2O.
Scientific Research Applications
Antimicrobial Activity
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized and investigated for their antimicrobial activity .
Methods of Application or Experimental Procedures
The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
Results or Outcomes
The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .
Anti-inflammatory Activity
Specific Scientific Field
Bioorganic & Medicinal Chemistry
Summary of the Application
A new series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities .
Methods of Application or Experimental Procedures
The anti-inflammatory activities were investigated using carrageenan-induced rat paw edema model in vivo .
Results or Outcomes
All the synthesized compounds were found to be potent anti-inflammatory agents .
Anti-nociceptive Activity
Specific Scientific Field
Pharmacology
Summary of the Application
A new piperazine compound (LQFM182) was synthesized and its anti-nociceptive effects were investigated .
Methods of Application or Experimental Procedures
The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test .
Results or Outcomes
LQFM182 (50, 100, or 200 mg/kg, p.o.) decreased the number of writhings induced by acetic acid in a dose-dependent manner . An intermediate dose (100 mg/kg, p.o.) reduced the paw licking time of animals in the second phase of the formalin test .
Inhibition of Acetylcholinesterase and Butyrylcholinesterase
Specific Scientific Field
Neuroscience
Summary of the Application
A series of novel aryl (4-phenylpiperazin-1-yl)methanethione derivatives were synthesized and investigated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Methods of Application or Experimental Procedures
The compounds were synthesized and their inhibitory activity against AChE and BChE was evaluated .
Results or Outcomes
Most of the synthesized derivatives were more potent than the standard inhibitor donepezil against AChE, and all the synthesized compounds were more potent than donepezil against BChE . Some of these new compounds were also more potent than acarbose (positive control) against α-glucosidase .
Anti-nociceptive Activity
Results or Outcomes
LQFM182 (50, 100 or 200 mg/kg, p.o.) decreased the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose (100 mg/kg, p.o.) reduced the paw licking time of animals in the second phase of the formalin test .
properties
IUPAC Name |
2,2-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-18(2,3)17(22)19-10-7-11-20-12-14-21(15-13-20)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISLROPPPLICLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide |
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